N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
WAY-301357 is a chemical compound known for its significant role in scientific research, particularly in the field of virology. It is recognized for its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV), making it a valuable tool in the study and potential treatment of HIV infections .
Preparation Methods
The synthesis of WAY-301357 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared using advanced organic synthesis techniques, which may involve the use of various reagents and catalysts to achieve the desired chemical structure .
Chemical Reactions Analysis
WAY-301357 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
WAY-301357 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of chemical reactions and mechanisms.
Biology: It is used to study the biological processes involved in HIV replication and to develop potential treatments for HIV infections.
Medicine: It is used in preclinical studies to evaluate the efficacy and safety of new antiviral drugs.
Industry: It is used in the development of new chemical processes and products
Mechanism of Action
WAY-301357 exerts its effects by inhibiting the replication of HIV. It targets specific enzymes involved in the viral replication process, such as the HIV protease enzyme. By inhibiting this enzyme, WAY-301357 prevents the virus from replicating and spreading within the host organism. This mechanism of action makes it a valuable tool in the study and potential treatment of HIV infections .
Comparison with Similar Compounds
WAY-301357 is unique in its ability to inhibit HIV replication. Similar compounds include:
Tenofovir exalidex: A lipid conjugate of the acyclic nucleotide analog Tenofovir, which also shows antiviral activity against HIV.
Islatravir: A potent anti-HIV agent that acts as a nucleoside reverse transcriptase inhibitor.
Fostemsavir: A novel attachment inhibitor that targets the HIV-1 gp120 protein and prevents its binding to CD4+ T cells
These compounds share similar antiviral properties but differ in their specific mechanisms of action and molecular targets, highlighting the uniqueness of WAY-301357 in the field of HIV research.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-8-4-5-9-11(7-8)18-13(14-9)15-12(16)10-3-2-6-17-10/h2-7H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHQWVQIQOJOSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.